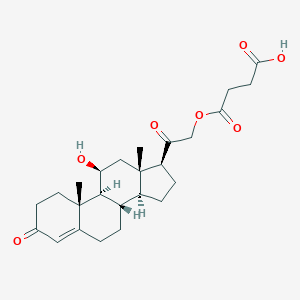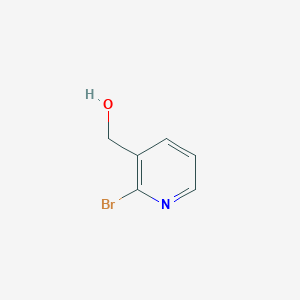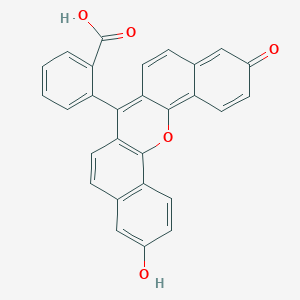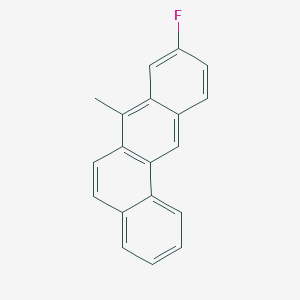
Benz(a)anthracene, 9-fluoro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 9-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. It is a highly carcinogenic compound that has been linked to the development of various types of cancer, including lung cancer, skin cancer, and bladder cancer. Despite its harmful effects, benz(a)anthracene, 9-fluoro-7-methyl- has several applications in the field of scientific research, particularly in the study of cancer biology and the development of cancer treatments.
Mecanismo De Acción
Benz(a)anthracene, 9-fluoro-7-methyl- is a potent carcinogen that acts through several mechanisms. It is metabolized by the liver into reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cellular damage. Benz(a)anthracene, 9-fluoro-7-methyl- can also induce oxidative stress and inflammation, which can contribute to cancer development.
Efectos Bioquímicos Y Fisiológicos
Benz(a)anthracene, 9-fluoro-7-methyl- has several biochemical and physiological effects on the body. It can induce DNA damage, leading to mutations and chromosomal abnormalities. It can also induce oxidative stress, which can damage cellular components and contribute to the development of cancer. Benz(a)anthracene, 9-fluoro-7-methyl- has also been shown to disrupt cellular signaling pathways, leading to abnormal cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz(a)anthracene, 9-fluoro-7-methyl- has several advantages and limitations for lab experiments. Its potent carcinogenic properties make it a useful tool for studying cancer development and testing potential cancer treatments. However, its harmful effects also make it difficult to work with, as it requires careful handling and disposal to prevent exposure to researchers and the environment.
Direcciones Futuras
Future research on benz(a)anthracene, 9-fluoro-7-methyl- should focus on developing safer and more effective methods for using this compound in scientific research. This could include the development of alternative methods for inducing cancer in animal models, or the use of less harmful compounds for studying the effects of environmental pollutants on cancer development. Additionally, future research could focus on developing new treatments for cancers that are caused by exposure to benz(a)anthracene, 9-fluoro-7-methyl-. This could include the development of targeted therapies that specifically target the pathways affected by this compound, or the development of immunotherapies that harness the body's immune system to fight cancer.
Métodos De Síntesis
Benz(a)anthracene, 9-fluoro-7-methyl- can be synthesized through several methods, including the Friedel-Crafts reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Friedel-Crafts reaction involves the reaction of fluoroacetophenone with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The Wittig reaction involves the reaction of a fluorinated aldehyde with a phosphonium ylide, followed by a reaction with an aryl halide. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 9-fluoro-7-methyl- has several applications in scientific research, particularly in the study of cancer biology and the development of cancer treatments. It has been used to induce cancer in animal models, allowing researchers to study the mechanisms of cancer development and test the efficacy of potential cancer treatments. Benz(a)anthracene, 9-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on cancer development, as it is a common pollutant found in cigarette smoke, automobile exhaust, and other sources of air pollution.
Propiedades
Número CAS |
1881-75-0 |
|---|---|
Nombre del producto |
Benz(a)anthracene, 9-fluoro-7-methyl- |
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
9-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3 |
Clave InChI |
HERZIRSHNUDONE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
SMILES canónico |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Otros números CAS |
1881-75-0 |
Sinónimos |
9-Fluoro-7-methylbenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



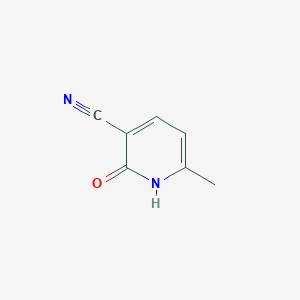
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
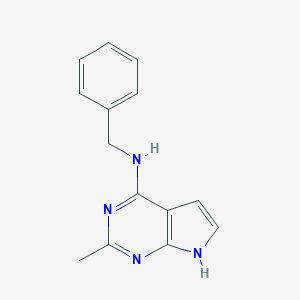
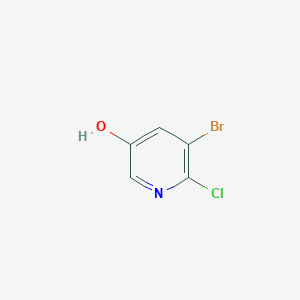
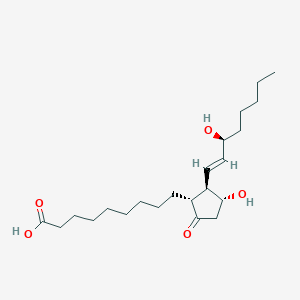
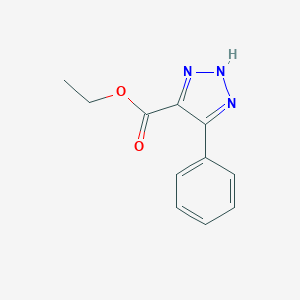
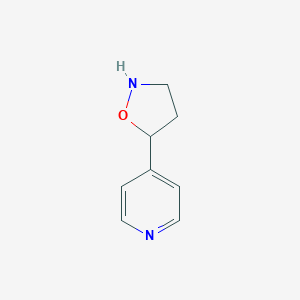
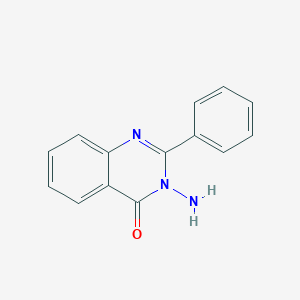
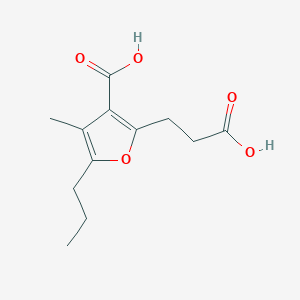
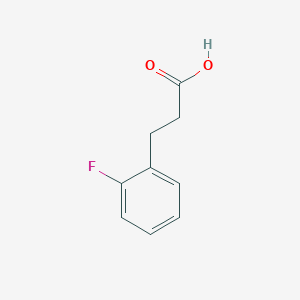
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
